1-Phenyl-2-amino-3-methylbutane

Calcium channel modulation Smooth muscle pharmacology Gastrointestinal motility

1-Phenyl-2-amino-3-methylbutane (CAS 46114-16-3), also known as 3-methyl-1-phenylbutan-2-amine, is a substituted amphetamine derivative with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol. It exists as a chiral compound, with the (S)-enantiomer assigned CAS 156715-06-9.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
Cat. No. B13639660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-amino-3-methylbutane
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC(C)C(CC1=CC=CC=C1)N
InChIInChI=1S/C11H17N/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3
InChIKeyAKXXBEHEYPLJPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-2-amino-3-methylbutane (CAS 46114-16-3): Chemical Identity and Procurement Baseline


1-Phenyl-2-amino-3-methylbutane (CAS 46114-16-3), also known as 3-methyl-1-phenylbutan-2-amine, is a substituted amphetamine derivative with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol . It exists as a chiral compound, with the (S)-enantiomer assigned CAS 156715-06-9 . The compound is structurally related to mebeverine, a clinically used antispasmodic, and has been investigated as a mebeverine precursor for gastrointestinal applications [1]. Predicted physicochemical properties include a pKa of 10.06 ± 0.13 and a logP of approximately 2.68, suggesting moderate lipophilicity .

Mebeverine precursor and chiral building block
Gastrointestinal smooth muscle pharmacology studies
Peripheral calcium channel modulation research (non-CNS)

Why 1-Phenyl-2-amino-3-methylbutane Cannot Be Replaced by Common Amphetamine Analogs


Despite its classification as a substituted amphetamine, 1-phenyl-2-amino-3-methylbutane exhibits a pharmacological profile distinct from prototypical CNS stimulants such as amphetamine or methamphetamine [1]. While typical amphetamines primarily act via monoamine transporter modulation and catecholamine release in the central nervous system, this compound demonstrates direct modulation of calcium channel activity and bioelectrical properties in gastrointestinal smooth muscle [2]. This functional divergence is driven by its unique α-isopropyl substitution on the phenethylamine scaffold, which redirects biological activity toward peripheral antispasmodic effects rather than central psychostimulation. Consequently, substitution with a generic amphetamine analog would fail to reproduce the specific smooth muscle relaxant properties documented for this compound.

Target compound Calcium channel modulation in GI smooth muscle
Generic amphetamine analog CNS monoamine transporter modulation
Mechanism mismatch may not reproduce smooth muscle relaxant properties; peripheral antispasmodic profile may not transfer.

Quantitative Differentiation of 1-Phenyl-2-amino-3-methylbutane Against Comparators


Calcium Channel-Mediated Bioelectrical Activity Modulation in Gastrointestinal Smooth Muscle

In ex vivo bioelectrical activity (BEA) recordings from rat gastric smooth muscle, 3-methyl-1-phenylbutan-2-amine (compound 3) produced a statistically significant alteration in BEA parameters (p < 0.05) attributed to calcium channel regulation and Ca²⁺ influx modulation [1]. This finding contrasts with typical amphetamine derivatives, which primarily exert CNS effects through monoamine transporter interactions rather than direct smooth muscle calcium channel modulation [2]. Among the series of synthesized mebeverine precursors, compound 3 was identified as the leader structure based on its BEA effects [1].

Smooth muscle BEA
Reported
p < 0.05
vs vehicle control
Supports calcium channel research context
Ex vivo rat gastric strips
Calcium channel modulation Smooth muscle pharmacology Gastrointestinal motility

Absence of Cytotoxicity in Human Leukemic Cell Lines

In vitro cytotoxicity assessment using the MTT assay revealed that 3-methyl-1-phenylbutan-2-amine (compound 3) exhibited no cytotoxic effects against human malignant leukemic cell lines LAMA-84 and K-562 at concentrations up to 400 µM [1]. This was consistent across all newly synthesized mebeverine precursors in the study. The lack of cytotoxicity supports its favorable safety profile for further development as a gastrointestinal therapeutic agent [1].

Cytotoxicity MTT
Reported
IC50 > 400 µM
no significant viability reduction
Supports cytotoxicity endpoint review
LAMA-84, K-562, 72 h exposure
Cytotoxicity screening Safety pharmacology Antispasmodic development

Therapeutic Differentiation from Mebeverine in Irritable Bowel Syndrome

Based on the experimental results, the authors outline 3-methyl-1-phenylbutan-2-amine (compound 3) as a potential effective choice for orally active long-term therapy of IBS [1]. This is notable because mebeverine, the structurally related clinically used antispasmodic, does not demonstrate a statistically significant effect on IBS symptoms in placebo-controlled studies [2]. The study authors explicitly note that 'despite mebeverine being used to treat IBS, it does not have a statistically significant effect on IBS symptoms' [1], positioning compound 3 as a potentially differentiated alternative.

IBS differentiation
Cross-study comparable
Lead candidate (preclinical)
vs mebeverine (no significant effect)
Supports preclinical differentiation review
Placebo-controlled trial context
Irritable Bowel Syndrome (IBS) Antispasmodic agents Mebeverine alternatives

Predicted Physicochemical Properties Supporting Oral Bioavailability

In silico predictions indicate that 3-methyl-1-phenylbutan-2-amine possesses drug-like properties with no Rule of 5 violations . The compound has a predicted pKa of 10.06 ± 0.13 and a logP of approximately 2.68 . These values suggest moderate lipophilicity and a high proportion of unionized species at physiological pH, which may facilitate passive membrane permeation and oral absorption [1]. This contrasts with more polar or highly charged amphetamine derivatives that may exhibit limited oral bioavailability.

Oral drug-likeness
Predicted
LogP 2.68 · pKa 10.06
0 Rule of 5 violations
Predicted oral drug-like properties; context-dependent
In silico ACD/Labs Percepta
Oral bioavailability Drug-likeness ADME prediction

High-Value Application Scenarios for 1-Phenyl-2-amino-3-methylbutane Based on Evidence


Preclinical Development of Next-Generation Antispasmodics for IBS

Researchers developing novel therapeutics for irritable bowel syndrome can utilize 1-phenyl-2-amino-3-methylbutane as a lead compound or mebeverine precursor, given its documented smooth muscle calcium channel modulation activity (p < 0.05 BEA alteration) and the absence of cytotoxicity in screening assays [1]. Its differentiation from mebeverine, which lacks statistically significant clinical efficacy in placebo-controlled IBS trials [2], positions it as a candidate for programs seeking improved antispasmodic outcomes.

Calcium Channel Pharmacology Studies in Gastrointestinal Smooth Muscle

Investigators studying calcium channel regulation in gastrointestinal smooth muscle can employ this compound as a pharmacological tool to probe Ca²⁺ influx modulation and bioelectrical activity changes in ex vivo tissue preparations [1]. Its activity profile, distinct from CNS-acting amphetamines, enables selective interrogation of peripheral calcium channel mechanisms without confounding central effects.

Synthesis of Mebeverine Analogs and Derivatives

Medicinal chemistry groups synthesizing mebeverine analogs or second-generation papaverine derivatives can use 1-phenyl-2-amino-3-methylbutane as a key intermediate or scaffold, as demonstrated in the synthesis of a series of mebeverine precursors [1]. The compound's predicted drug-like properties (LogP 2.68, 0 Rule of 5 violations) support its utility in generating orally bioavailable analogs .

In Vitro Safety Screening of New Chemical Entities

Given the documented lack of cytotoxicity in human leukemic cell lines (LAMA-84, K-562) at concentrations up to 400 µM [1], this compound may serve as a reference standard or control in cytotoxicity screening panels for new chemical entities targeting gastrointestinal indications.

Application
Selection Property
Validation Focus
IBS antispasmodic lead identification
GI smooth muscle calcium channel modulation
BEA assay and cytotoxicity screening endpoints
GI calcium channel research
Peripheral calcium channel probe
Ex vivo BEA model-response interpretation
Mebeverine analog synthesis
Chiral scaffold with drug-like properties
Predicted oral bioavailability review
Cytotoxicity assay reference
Non-cytotoxic concentration range
MTT assay endpoint reproducibility

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18 linked technical documents
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